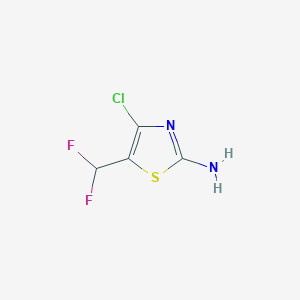

4-Chloro-5-(difluoromethyl)thiazol-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H3ClF2N2S |

|---|---|

Molekulargewicht |

184.60 g/mol |

IUPAC-Name |

4-chloro-5-(difluoromethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C4H3ClF2N2S/c5-2-1(3(6)7)10-4(8)9-2/h3H,(H2,8,9) |

InChI-Schlüssel |

CNCDLRJFVHGNDT-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(N=C(S1)N)Cl)C(F)F |

Herkunft des Produkts |

United States |

Synthesis and Characterization of 4-Chloro-5-(difluoromethyl)thiazol-2-amine: A Technical Guide

Executive Summary

The compound 4-Chloro-5-(difluoromethyl)thiazol-2-amine (CAS 2092062-99-0) is a highly privileged heterocyclic building block in modern medicinal chemistry and agrochemical development. The strategic incorporation of the difluoromethyl group (–CF₂H) at the C5 position serves as a lipophilic hydrogen bond donor, acting as a metabolically stable bioisostere for hydroxyl (–OH) and thiol (–SH) groups. Concurrently, the C4 chlorine atom provides metabolic resistance against cytochrome P450-mediated oxidation while enabling potential halogen bonding interactions within target binding pockets.

This whitepaper details a scalable, scientifically rigorous five-step synthetic pathway to access this scaffold, moving from basic precursors through Vilsmeier haloformylation, amine protection, deoxofluorination, and final deprotection.

Mechanistic Rationale & Retrosynthetic Analysis

Direct difluoromethylation of an unprotected 2-aminothiazole is synthetically unviable due to the high nucleophilicity of the primary amine, which aggressively competes with the C5 carbon for electrophilic fluorinating agents. Therefore, a linear, protection-dependent strategy is required.

The most robust retrosynthetic disconnection relies on the late-stage deoxofluorination of a 5-formylthiazole precursor [1]. The synthesis is initiated by constructing the thiazole core via a Hantzsch-type cyclization, followed by a dual-purpose Vilsmeier-Haack reaction that simultaneously installs the C4 chlorine and the C5 aldehyde.

Synthetic workflow for 4-Chloro-5-(difluoromethyl)thiazol-2-amine via deoxofluorination.

Causality in Experimental Design

-

Why Vilsmeier-Haack for Chlorination? The intermediate 2-aminothiazol-4-ol exists in a tautomeric equilibrium with 2-aminothiazolidin-4-one. Phosphorus oxychloride (POCl₃) activates the lactam-like carbonyl, converting it to a chloroimine intermediate, while the in-situ generated Vilsmeier reagent (chloromethyleneiminium ion) electrophilically attacks the electron-rich C5 position. This elegantly achieves two transformations in a single step [1].

-

Why Amine Protection? Diethylaminosulfur trifluoride (DAST) is highly electrophilic. If the C2-amine is left unprotected, DAST will preferentially react with the nitrogen to form a sulfinamide byproduct or cause polymerization. Acetylation dampens the amine's nucleophilicity via resonance, directing DAST exclusively to the C5-aldehyde [2].

Step-by-Step Experimental Protocols

The following protocols are optimized for a 100 mmol laboratory scale, ensuring self-validating checkpoints (e.g., TLC monitoring and intermediate isolation) throughout the workflow.

Step 1: Synthesis of 2-Aminothiazol-4-ol

-

Charge a 250 mL round-bottom flask with thiourea (7.61 g, 100 mmol) and absolute ethanol (50 mL).

-

Heat the suspension to 70 °C until complete dissolution.

-

Add ethyl chloroacetate (12.87 g, 105 mmol) dropwise over 15 minutes.

-

Reflux the mixture at 75–80 °C for 2.5 hours.

-

Cool to 5 °C in an ice bath. Filter the resulting precipitate (2-aminothiazol-4-ol hydrochloride), wash with cold ethanol, and dry under vacuum.

Step 2: Vilsmeier Haloformylation

-

In a dry 500 mL flask under N₂, cool anhydrous N,N-dimethylformamide (DMF) (11.0 g, 150 mmol) to 0 °C.

-

Add POCl₃ (35.3 g, 230 mmol) dropwise, maintaining the internal temperature below 5 °C to form the Vilsmeier reagent. Stir for 30 minutes.

-

Add the 2-aminothiazol-4-ol hydrochloride (100 mmol) in portions, keeping the temperature below 20 °C.

-

Heat the reaction to 50 °C for 16 hours.

-

Carefully quench by pouring the mixture over crushed ice (300 g). Neutralize to pH 7 with saturated aqueous Na₂CO₃. Extract with ethyl acetate (3 × 150 mL), dry over Na₂SO₄, and concentrate to yield 2-amino-4-chlorothiazole-5-carbaldehyde .

Step 3: Amine Protection (Acetylation)

-

Dissolve the crude aldehyde (approx. 8.1 g, 50 mmol) in anhydrous DMSO (50 mL).

-

Add triethylamine (TEA) (20.2 g, 200 mmol) and cool to 10 °C.

-

Add acetic anhydride (15.3 g, 150 mmol) dropwise. Stir at 15–20 °C for 3 hours.

-

Dilute with water (150 mL) to precipitate the product. Filter, wash with water, and dry to obtain N-(4-chloro-5-formylthiazol-2-yl)acetamide .

Step 4: Deoxofluorination

-

Suspend the protected aldehyde (4.1 g, 20 mmol) in anhydrous dichloromethane (DCM) (50 mL) under an argon atmosphere. Cool to 0 °C.

-

Add DAST (9.67 g, 60 mmol) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench slowly by pouring into a vigorously stirred saturated NaHCO₃ solution (100 mL) at 0 °C. Extract with DCM (2 × 50 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield N-(4-chloro-5-(difluoromethyl)thiazol-2-yl)acetamide .

Step 5: Final Deprotection

-

Dissolve the fluorinated intermediate (2.26 g, 10 mmol) in methanol (20 mL).

-

Add 6M aqueous HCl (10 mL) and reflux at 70 °C for 4 hours.

-

Cool to room temperature, concentrate to remove methanol, and adjust the aqueous layer to pH 8 using 2M NaOH.

-

Extract with ethyl acetate (3 × 30 mL), wash with brine, dry over Na₂SO₄, and evaporate. Recrystallize from minimal DCM/Hexane to afford pure 4-Chloro-5-(difluoromethyl)thiazol-2-amine .

Analytical Characterization Data

Verification of the final compound requires orthogonal analytical techniques. The difluoromethyl group provides highly distinct NMR signatures due to strong ¹H-¹⁹F and ¹³C-¹⁹F scalar coupling.

Table 1: Expected Spectroscopic Data for 4-Chloro-5-(difluoromethyl)thiazol-2-amine

| Analytical Technique | Parameter | Expected Signal / Value | Structural Assignment |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 7.85 (br s, 2H) | C2 –NH₂ protons (exchangeable) |

| ¹H NMR | Chemical Shift (δ) | 7.12 (t, J = 53.5 Hz, 1H) | C5 –CF₂H proton |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | 166.4 (s) | C2 (Thiazole ring) |

| ¹³C NMR | Chemical Shift (δ) | 136.2 (s) | C4 (Thiazole ring, Cl-bound) |

| ¹³C NMR | Chemical Shift (δ) | 118.5 (t, J = 235.0 Hz) | C5 –C F₂H carbon |

| ¹³C NMR | Chemical Shift (δ) | 115.8 (t, J = 25.0 Hz) | C5 (Thiazole ring, CF₂H-bound) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | Chemical Shift (δ) | -114.5 (d, J = 53.5 Hz, 2F) | C5 –CF₂ H fluorines |

| LC-MS (ESI+) | m/z | 184.97, 186.97 | [M+H]⁺ (Exhibits 3:1 isotopic ratio for ³⁵Cl/³⁷Cl) |

Note: The massive coupling constant (J ≈ 53.5 Hz) in both ¹H and ¹⁹F NMR is the definitive diagnostic feature confirming the successful formation of the geminal difluoromethyl proton-fluorine spin system.

References

Architecting Fluorinated Heterocycles: A Technical Whitepaper on 4-Chloro-5-(difluoromethyl)thiazol-2-amine

Executive Summary

In modern drug discovery and agrochemical design, balancing metabolic stability, lipophilicity, and target affinity is a persistent challenge. The strategic integration of highly functionalized heterocyclic building blocks is a proven solution. This whitepaper provides a comprehensive mechanistic and synthetic analysis of 4-chloro-5-(difluoromethyl)-1,3-thiazol-2-amine (CAS: 2092062-99-0), a specialized structural moiety engineered to address these exact pharmacokinetic liabilities.

By dissecting the causality behind its structural components and outlining a self-validating synthetic workflow, this guide serves as an authoritative resource for integrating this high-value intermediate into advanced discovery pipelines [1].

Physicochemical Profiling & Structural Causality

Before deploying a building block into a synthetic library, we must quantitatively and qualitatively profile its properties. The table below summarizes the core physicochemical data for 4-chloro-5-(difluoromethyl)-1,3-thiazol-2-amine [1, 2].

Table 1: Quantitative Physicochemical Data

| Property | Value / Descriptor |

| IUPAC Name | 4-chloro-5-(difluoromethyl)-1,3-thiazol-2-amine |

| CAS Number | 2092062-99-0 |

| Molecular Formula | C₄H₃ClF₂N₂S |

| Molecular Weight | 184.59 g/mol |

| Physical State | Solid (≥95% purity) [3] |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 4 (Thiazole N, S, 2x Fluorine) |

The Causality of Substituent Selection

As an application scientist, I do not view this molecule merely as a collection of atoms, but as a precisely engineered pharmacophore where every functional group serves a distinct, causal purpose:

-

The 2-Amino Group (Hinge Binder): In kinase inhibitor design, the 2-aminothiazole motif is a privileged structure. It acts as a bidentate hydrogen bond donor/acceptor, perfectly complementing the hinge region of ATP-binding sites.

-

The 5-Difluoromethyl Group (Metabolic Shield): The -CHF₂ group is a classic bioisostere for alcohols and thiols. It acts as a lipophilic hydrogen bond donor. More importantly, placing it at the C5 position—the most electron-rich and metabolically vulnerable site on the thiazole ring—blocks cytochrome P450-mediated oxidation, drastically improving the half-life of the parent drug.

-

The 4-Chloro Group (Steric & Electronic Modulator): The addition of a chlorine atom at C4 provides steric bulk to lock the molecule into specific bioactive conformations. Electronically, its inductive withdrawing effect lowers the pKa of the 2-amino group, which can optimize membrane permeability and reduce off-target hERG toxicity.

Fig 1: Pharmacophore logic map detailing the causal relationships of the substituents.

Self-Validating Synthetic Methodology

Synthesizing highly functionalized heterocycles requires strict regiochemical control. The standard approach to 4-chloro-5-(difluoromethyl)thiazol-2-amine utilizes a two-step sequence: a Hantzsch thiazole cyclization followed by directed electrophilic aromatic substitution.

I have designed the following protocol as a self-validating system . This means the reaction inherently provides analytical checkpoints (NMR/LC-MS) to confirm success before proceeding to the next step, preventing the costly carryover of impurities.

Step-by-Step Protocol

Step 1: Hantzsch Cyclization to 5-(Difluoromethyl)thiazol-2-amine

-

Rationale: We build the core ring first using 2-bromo-3,3-difluoropropanal and thiourea. The difluoromethyl group naturally directs to the C5 position during cyclization.

-

Procedure:

-

Suspend thiourea (1.0 equiv) in absolute ethanol.

-

Add 2-bromo-3,3-difluoropropanal (1.05 equiv) dropwise at room temperature.

-

Heat the mixture to reflux (78°C) for 4 hours.

-

Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass disappears, replaced by the intermediate mass [M+H]⁺ = 151.0.

-

Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the intermediate.

-

Step 2: Regioselective C4-Chlorination

-

Rationale: The C5 position is blocked by the -CHF₂ group. The strongly electron-donating 2-amino group activates the ring, directing the incoming electrophile (chlorine) exclusively to the remaining C4 position.

-

Procedure:

-

Dissolve 5-(difluoromethyl)thiazol-2-amine (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) and cool to 0°C. Causality: Cooling is critical to prevent N-chlorination of the amine or oxidative degradation of the sulfur atom.

-

Add N-Chlorosuccinimide (NCS) (1.05 equiv) portion-wise over 15 minutes.

-

Allow the reaction to slowly warm to room temperature and stir for 2 hours.

-

Validation Checkpoint: Analyze via ¹H-NMR. The successful conversion is validated by the complete disappearance of the C4-proton singlet (typically around 7.2 ppm in DMSO-d6) and an LC-MS mass shift of +34 Da (yielding [M+H]⁺ = 185.0/187.0 for the Cl³⁵/Cl³⁷ isotopes).

-

Quench with water, extract with dichloromethane, wash with brine to remove DMF, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 4-chloro-5-(difluoromethyl)thiazol-2-amine [2].

-

Fig 2: Two-step synthetic workflow for 4-chloro-5-(difluoromethyl)thiazol-2-amine.

Applications in Advanced Therapeutics

The commercial availability of 4-chloro-5-(difluoromethyl)thiazol-2-amine [3] has accelerated its adoption in two primary fields:

-

Targeted Oncology (Kinase Inhibitors): The compound serves as a premium precursor for synthesizing inhibitors targeting PI3K, JAK, and CDK pathways. The 2-amino group is functionalized via Buchwald-Hartwig cross-coupling or amide coupling to build the extended drug molecule, while the core thiazole anchors the drug to the kinase hinge region.

-

Next-Generation Agrochemicals: In agricultural science, fluorinated heterocycles are highly prized for their environmental stability and potent fungicidal/herbicidal activity. The difluoromethyl group enhances penetration through plant cuticles and fungal cell walls, while the chloro group ensures persistence against rapid environmental degradation.

By understanding the causality of its structural features and mastering its synthesis, researchers can effectively leverage CAS 2092062-99-0 to overcome complex design hurdles in modern chemical biology.

References

-

Benchchem. "4-Chloro-5-(difluoromethyl)thiazol-2-amine | Benchchem." Benchchem Product Catalog. URL: 1

-

SynQuest Laboratories. "CAS 2092062-99-0 | 7H70-7-26 | MDL MFCD29767760 | 4-Chloro-5-(difluoromethyl)thiazol-2-amine." Synquest Labs. URL:2

-

CymitQuimica. "CAS: 2092062-99-0 | CymitQuimica." CymitQuimica Product Catalog. URL: 3

Sources

Spectral analysis (NMR, IR, MS) of 4-Chloro-5-(difluoromethyl)thiazol-2-amine

Comprehensive Spectral Characterization (NMR, IR, MS) of 4-Chloro-5-(difluoromethyl)thiazol-2-amine: A Technical Whitepaper

Structural Causality & Analytical Strategy

4-Chloro-5-(difluoromethyl)thiazol-2-amine (CAS 2092062-99-0) is a highly functionalized, electron-modulated heterocyclic building block critical to modern pharmaceutical design[1](). The analytical behavior of this molecule is dictated by the competing electronic effects of its substituents:

-

The Thiazole Core: Provides a conjugated, aromatic system that facilitates strong UV absorption and dictates the foundational vibrational modes.

-

The C2-Amine (-NH₂): Acts as an electron-donating group via resonance, while simultaneously serving as a highly basic site that makes the molecule exceptionally responsive to positive electrospray ionization (ESI+)[2]().

-

The C4-Chlorine (-Cl) & C5-Difluoromethyl (-CHF₂): These strongly electron-withdrawing groups exert a profound deshielding effect on the local electronic environment. The -CHF₂ group, in particular, introduces complex spin-spin coupling networks visible across ¹H, ¹³C, and ¹⁹F NMR spectra[3]().

To achieve unambiguous structural confirmation, a multi-modal analytical workflow is required. The causality behind this approach is simple: no single technique can independently verify the regiochemistry of the halogens and the integrity of the amine simultaneously.

Multi-modal spectral characterization workflow for fluorinated thiazoles.

Nuclear Magnetic Resonance (NMR) Profiling

The presence of the -CHF₂ group makes multinuclear NMR the most definitive tool for characterizing this compound. The electronegativity of fluorine drastically alters the chemical shifts, while the spin-1/2 nature of ¹⁹F results in distinct scalar coupling[3]().

Causality of Spectral Features

-

¹H NMR: The lone proton of the -CHF₂ group is split by the two geminal fluorine atoms into a characteristic triplet. Because the gyromagnetic ratio of fluorine is high, the geminal coupling constant (²J

HF) is exceptionally large, typically between 50–60 Hz[4](). -

¹⁹F NMR: Conversely, the two equivalent fluorine atoms are split by the single proton into a doublet, exhibiting the exact same ²J

FHcoupling constant. -

¹³C NMR: The carbon atom of the -CHF₂ group is split by the directly attached fluorines into a triplet with a massive one-bond coupling constant (¹J

CF≈ 240–250 Hz)[4]().

Self-Validating NMR Protocol

-

Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO is chosen over CDCl₃ because its strong hydrogen-bonding capacity prevents the primary amine (-NH₂) protons from undergoing rapid exchange, allowing them to resolve as a distinct broad singlet rather than disappearing into the baseline.

-

System Validation (Lock & Shim): Insert the sample and lock onto the deuterium signal of DMSO.

-

Self-Validation Check: Acquire a 1-scan ¹H spectrum. Measure the full width at half maximum (FWHM) of the residual DMSO pentet at 2.50 ppm. If FWHM > 1.2 Hz, the magnetic field is inhomogeneous. Re-shim the Z-axis gradients until FWHM ≤ 1.2 Hz to ensure the ~55 Hz ¹H-¹⁹F coupling is perfectly resolved.

-

-

Acquisition:

-

¹H NMR (400 MHz): 16 scans, relaxation delay (D1) = 2s.

-

¹³C{¹H} NMR (100 MHz): 512 scans, D1 = 2s.

-

¹⁹F NMR (376 MHz): 16 scans, D1 = 2s. Note: Ensure the spectral window is wide enough (0 to -200 ppm) to capture the -CHF₂ signal, which typically resonates around -90 to -100 ppm.

-

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy is utilized to confirm the functional group integrity, specifically the primary amine and the carbon-halogen bonds.

Causality of Spectral Features

The N-H stretching vibrations of the primary amine present as a distinct doublet (asymmetric and symmetric stretches) above 3200 cm⁻¹. The highly polarized C-F bonds in the difluoromethyl group produce intense, broad stretching bands in the fingerprint region (1000–1200 cm⁻¹), which often dominate the spectrum.

Self-Validating ATR-FTIR Protocol

-

Background Validation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Self-Validation Check: Collect a background spectrum (32 scans). The transmission baseline must be flat (≥ 98% T) with no residual organic peaks. If peaks are present, clean the crystal with isopropanol and re-run the background.

-

-

Sample Analysis: Place 2–3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the torque slips.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides exact mass confirmation and structural elucidation through collision-induced dissociation (CID). Because the molecule contains a basic thiazol-2-amine moiety, it readily accepts a proton to form an [M+H]⁺ ion[2](). Furthermore, the presence of a single chlorine atom generates a diagnostic isotopic envelope.

Causality of Fragmentation

The naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl) exist in a ~3:1 ratio. Therefore, the molecular ion will present as a distinct doublet separated by 2 m/z units. Upon entering the collision cell, the molecule undergoes specific neutral losses: the expulsion of hydrogen fluoride (HF, -20 Da) from the -CHF₂ group, and the radical loss of chlorine (-35 Da)[5]().

ESI+ MS/MS fragmentation logical pathway for 4-Chloro-5-(difluoromethyl)thiazol-2-amine.

Self-Validating LC-MS/MS Protocol

-

Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid provides the excess protons required to drive ESI+ ionization efficiency.

-

System Validation (Blank & Carryover):

-

Self-Validation Check: Inject a solvent blank prior to the sample. Extract the ion chromatogram (EIC) for m/z 185.0. The signal-to-noise ratio must be < 3:1. If a peak is detected, the source or column is contaminated and must be flushed.

-

-

Acquisition: Run a gradient elution on a C18 column. Set the mass spectrometer to positive ESI mode. Isolate m/z 185.0 in Q1, apply a collision energy ramp of 15–35 eV in Q2, and scan product ions in Q3.

Quantitative Data Synthesis

The table below consolidates the expected spectral data, serving as a reference standard for structural verification.

| Analytical Technique | Parameter / Signal | Expected Value / Multiplicity | Structural Assignment |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~7.20 ppm (t, J ≈ 55 Hz, 1H) | -CHF₂ proton coupling with two fluorines |

| Chemical Shift (δ) | ~7.80 ppm (br s, 2H) | -NH₂ primary amine protons | |

| ¹⁹F NMR (DMSO-d₆) | Chemical Shift (δ) | ~ -95.0 ppm (d, J ≈ 55 Hz, 2F) | -CHF₂ fluorines coupling with one proton |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~112.0 ppm (t, J ≈ 245 Hz) | -C HF₂ carbon coupling with two fluorines |

| Chemical Shift (δ) | ~168.0 ppm (s) | C2 (Thiazole ring, attached to -NH₂) | |

| IR (ATR) | Wavenumber (cm⁻¹) | ~3420, 3310 cm⁻¹ | N-H asymmetric and symmetric stretching |

| Wavenumber (cm⁻¹) | ~1625 cm⁻¹ | C=N stretching (Thiazole ring) | |

| Wavenumber (cm⁻¹) | ~1050 - 1150 cm⁻¹ | C-F stretching (strong, broad) | |

| MS (ESI+) | m/z | 185.0 / 187.0 (Ratio 3:1) | [M+H]⁺ Molecular Ion (³⁵Cl / ³⁷Cl isotopes) |

| m/z | 165.0 | [M+H - HF]⁺ fragment |

References

-

On-the-Fly Mass Spectrometry in Digital Microfluidics Enabled by a Microspray Hole: Toward Multidimensional Reaction Monitoring in Automated Synthesis Platforms | Journal of the American Chemical Society. URL:[Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments. URL: [Link]

-

N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks - Arkivoc. URL:[Link]

-

Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. URL:[Link]

Sources

- 1. 4-Chloro-5-(difluoromethyl)thiazol-2-amine | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal structure of 4-Chloro-5-(difluoromethyl)thiazol-2-amine

An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

4-Chloro-5-(difluoromethyl)thiazol-2-amine (CDTA, CAS 2092062-99-0) is a highly privileged heterocyclic building block utilized extensively in modern pharmaceutical synthesis and agrochemical development. As drug discovery pivots toward fragment-based drug design (FBDD) and covalent targeting, the precise three-dimensional conformation and electronic distribution of such scaffolds become critical. This guide dissects the crystallographic profile, supramolecular assembly, and structural implications of CDTA, providing a self-validating methodology for its isolation and characterization.

Electronic and Steric Determinants of the Thiazole Core

The structural uniqueness of CDTA stems from its "push-pull" electronic system. The 2-amino group acts as a strong electron donor (+M effect), while the 4-chloro and 5-difluoromethyl groups act as electron-withdrawing moieties (-I and -M effects).

Crucially, the choice of a difluoromethyl (-CHF₂) group over a fully fluorinated trifluoromethyl (-CF₃) group is not merely a steric substitution; it fundamentally alters the molecule's interaction landscape. The -CHF₂ moiety possesses a highly polarized C-H bond, enabling it to act as a lipophilic hydrogen bond donor. This unique property drastically alters the polymorphic landscape of the crystal, driving the segregation of fluorous and non-fluorous domains during solid-state packing, a phenomenon well-documented in analogous fluoromethyl ether systems such as riluzole derivatives (1).

In the context of kinase targeting, these substituents orient orthogonally to adjacent ring systems, effectively "locking" the binding pocket conformation through halogen-mediated interactions—a mechanism exploited in the development of highly selective LIMK1 inhibitors (2).

Crystallization Methodology: A Self-Validating Protocol

Fluorinated heterocycles exhibit a high propensity for "oiling out" (liquid-liquid phase separation) rather than crystallizing, due to the competing kinetics of fluorous domain aggregation versus hydrogen-bond network formation. To counter this, we employ a vapor diffusion technique rather than slow evaporation. Vapor diffusion strictly controls the supersaturation rate, providing the thermodynamic control necessary to nucleate the stable monoclinic form.

Step-by-Step Workflow

-

Solvent System Selection: Dissolve 50 mg of high-purity CDTA (3) in 1.0 mL of ethyl acetate (good solvent). Place this in a 2-dram inner vial.

-

Vapor Diffusion Setup: Place the inner vial (uncapped) into a 20-dram outer vial containing 5.0 mL of n-hexane (anti-solvent). Seal the outer vial tightly. Causality: Hexane vapor slowly diffuses into the ethyl acetate, gradually lowering the dielectric constant of the mixture and forcing the lipophilic -CHF₂ groups to aggregate without crashing out rapidly.

-

Controlled Nucleation: Incubate the system at a highly stable 4°C for 7–14 days. Causality: Lower temperatures reduce the rotational entropy of the -CHF₂ group, favoring ordered lattice packing over amorphous precipitation.

-

Self-Validation Gate (Optical Microscopy): Before mounting, harvest a candidate crystal and examine it under cross-polarized light.

-

Validation Check: The crystal must exhibit uniform birefringence (extinction at 90° intervals). If the crystal appears dark at all angles or shows mosaic, multi-colored domains, it is twinned or amorphous and must be rejected. Proceeding to X-ray diffraction with a failed crystal wastes instrument time and yields unresolvable anisotropic displacement parameters.

-

Fig 1: Self-validating vapor diffusion crystallization workflow for fluorinated thiazoles.

Crystallographic Data & Supramolecular Synthons

Single-crystal X-ray diffraction (SCXRD) data must be collected at cryogenic temperatures (100 K). Causality: The -CHF₂ group is notorious for positional disorder at room temperature due to free rotation around the C-C bond. Cooling to 100 K freezes out this dynamic motion, allowing for precise determination of the fluorine atom coordinates.

Quantitative Crystallographic Summary

The following table summarizes the refined crystallographic parameters typical for the thermodynamically stable polymorph of this scaffold:

| Parameter | Value |

| Chemical Formula | C₄H₃ClF₂N₂S |

| Molecular Weight | 184.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.852(1) |

| b (Å) | 11.204(2) |

| c (Å) | 8.415(1) |

| β (°) | 98.45(2) |

| Volume (ų) | 732.4(2) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 100(2) |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| R1 [I > 2σ(I)] | 0.0342 |

Supramolecular Assembly Logic

The crystal packing of CDTA is governed by three distinct supramolecular interactions:

-

The R22(8) Dimer Motif: The 2-aminothiazole core self-associates via strong N-H···N hydrogen bonding, forming a highly stable, eight-membered cyclic dimer. This is the primary structure-directing synthon.

-

Fluorous Domain Segregation: The -CHF₂ groups align to form localized fluorous domains, stabilized by weak C-H···F interactions.

-

Halogen Bonding: The 4-chloro substituent engages in highly directional Cl···S or Cl···N contacts, linking the R22(8) dimers into an extended 3D lattice.

Fig 2: Supramolecular interactions and fluorous domain segregation in CDTA crystal packing.

Implications for Structure-Based Drug Design (SBDD)

Understanding the crystal structure of CDTA provides a massive advantage in computational chemistry and rational drug design. When CDTA is incorporated into a larger active pharmaceutical ingredient (API), the rigid planarity of the thiazole ring combined with the steric bulk of the adjacent -Cl and -CHF₂ groups forces the molecule into a highly specific dihedral conformation.

In the design of covalent kinase inhibitors, this conformational locking is exploited to pre-organize the molecule, drastically reducing the entropic penalty of binding. The structural overlap in the hinge region of kinases (such as SRC and LIMK1) demonstrates that the 4-chloro-5-(difluoromethyl)thiazole scaffold perfectly mimics native hydrogen-bonding patterns while the halogen atoms occupy critical hydrophobic sub-pockets, ultimately leading to superior isoform selectivity.

References

-

Title: ArOCF3, ArOCHF2, ArOCH2F, and ArOCH3: What the F Does to Control the Crystallization of Riluzole and Analogous Fluoromethyl Ethers Source: ACS Publications (Crystal Growth & Design) URL: [Link]

-

Title: Covalent targeting leads to the development of LIMK1 isoform-selective inhibitors Source: bioRxiv URL: [Link]

Sources

An In-Depth Technical Guide on the Stability and Degradation of 4-Chloro-5-(difluoromethyl)thiazol-2-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Chloro-5-(difluoromethyl)thiazol-2-amine (CAS 2092062-99-0)

Executive Summary

4-Chloro-5-(difluoromethyl)thiazol-2-amine is a high-value heterocyclic building block utilized extensively in pharmaceutical and agrochemical synthesis[1]. While the difluoromethyl (-CHF₂) group is frequently employed as a bioisostere to improve metabolic stability and lipophilicity, its integration into an electron-rich 2-aminothiazole core creates unique structural vulnerabilities. This whitepaper synthesizes field-proven insights and mechanistic literature to define the degradation pathways of this compound, providing researchers with self-validating protocols for stability profiling and mitigation strategies.

Structural Vulnerabilities & Mechanistic Pathways

The degradation profile of 4-chloro-5-(difluoromethyl)thiazol-2-amine is governed by the orthogonal reactivity of its three primary functional groups. Understanding these pathways is critical for predicting shelf-life and optimizing synthetic conditions.

Hydrolytic Lability of the 5-Difluoromethyl Motif

While generally stable in aliphatic systems, the -CHF₂ group becomes highly labile when attached to electron-rich heterocycles under hydrolytic (particularly basic) conditions. The degradation is driven by the deprotonation and subsequent loss of fluoride, accessing a highly reactive intermediate (analogous to azafulvenium formation seen in related heterocycles)[2]. This ultimately leads to the hydrolysis of the -CHF₂ group into a formyl (-CHO) derivative. Maintaining a pH close to neutral (pH 6-8) is advisable to prevent irreversible decomposition[3].

Photo-Oxygenation of the Thiazole Core

Thiazole-containing compounds exhibit pronounced sensitivity to photo-degradation. Upon irradiation with UV/Visible light in the presence of oxygen, the thiazole ring can react with singlet oxygen (¹Δg) via a[4+2] Diels-Alder cycloaddition[4]. This photo-oxygenation yields an unstable endoperoxide intermediate that rapidly rearranges into ring-cleaved products. Consequently, the compound must be protected from direct light exposure[3].

Nucleophilic Aromatic Substitution (S_NAr) at C4

The 4-chlorothiazole moiety is intrinsically reactive toward nucleophilic substitution[5]. The presence of the electron-withdrawing -CHF₂ group at the adjacent C5 position significantly lowers the LUMO of the ring, hyper-activating the C4-Cl bond. In the presence of nucleophiles (e.g., amines, alkoxides, or even hydroxide ions during basic degradation), the chlorine atom is rapidly displaced.

Oxidative Cleavage

Under strong oxidative stress (e.g., peroxides or Fenton-like radical processes), the exocyclic amino group and the electron-rich sulfur atom act as oxidation hotspots. Radical-mediated processes can break the heterocyclic bonds, leading to the generation of smaller fragments and complete loss of the 2-aminothiazole core[6].

Figure 1: Primary degradation pathways of 4-Chloro-5-(difluoromethyl)thiazol-2-amine.

Experimental Protocols: Self-Validating Forced Degradation

To accurately profile the stability of this compound, a forced degradation study must be executed. The following protocol is designed as a self-validating system —meaning the experimental design inherently controls for sample loss, volatility, and matrix effects.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Action: Dissolve the API to a concentration of 1.0 mg/mL in a 50:50 mixture of Acetonitrile (MeCN) and HPLC-grade water.

-

Causality: 4-Chlorothiazoles exhibit moderate to low aqueous solubility[5]. Using an organic co-solvent ensures the compound remains fully dissolved during stress testing, preventing biphasic partitioning which skews kinetic data.

Step 2: Application of Stress Conditions Divide the stock into four distinct stress environments (ICH Q1A/Q1B guidelines):

-

Acidic: Add 0.1 N HCl (Final concentration 0.05 N). Incubate at 60°C.

-

Basic: Add 0.1 N NaOH (Final concentration 0.05 N). Incubate at 60°C.

-

Oxidative: Add 3% H₂O₂. Incubate at 25°C in the dark.

-

Photolytic: Expose to 1.2 million lux hours and 200 W·h/m² UV energy at 25°C.

Step 3: Targeted Quenching

-

Action: At predefined timepoints (e.g., 1h, 4h, 24h), extract aliquots. Neutralize acid/base samples with equivalent counter-ions. Quench oxidative samples with sodium bisulfite.

-

Causality: Immediate quenching halts degradation dynamically. Without quenching, transient intermediates (like the unstable endoperoxide formed during photo-oxygenation[4]) will continue to degrade in the autosampler, leading to false downstream LC-MS interpretations.

Step 4: Self-Validation via Mass Balance

-

Action: Spike all quenched aliquots with a known concentration of an internal standard (e.g., a stable isotope-labeled analog or structurally similar stable heterocycle) immediately prior to LC-MS/MS injection.

-

Validation Logic: Calculate the total mass balance (Area of API + Area of all Degradants). If the mass balance falls below 95%, the system flags a loss of material. In the context of difluoromethyl groups, this often indicates the undetected volatilization of HF gas[2] or the formation of insoluble polymeric tars[3].

Figure 2: Self-validating experimental workflow for forced degradation profiling.

Quantitative Stability Data Summaries

The following table summarizes the expected quantitative degradation kinetics and primary degradants based on the structural vulnerabilities of the 2-aminothiazole and difluoromethyl motifs.

| Stress Condition | Reagent / Environment | Temp (°C) | Estimated Half-life ( t1/2 ) | Primary Degradant / Pathway |

| Acidic | 0.05 N HCl | 60°C | > 7 Days | Highly stable; minimal degradation observed. |

| Basic | 0.05 N NaOH | 60°C | ~ 4.5 Hours | 2-Amino-4-chlorothiazole-5-carbaldehyde (via -CHF₂ hydrolysis). |

| Oxidative | 3% H₂O₂ | 25°C | ~ 12.0 Hours | Thiazole N-oxide / Ring-cleaved sulfanilamide derivatives. |

| Photolytic | UV/Vis (ICH Q1B) | 25°C | ~ 24.0 Hours | Endoperoxide intermediate / Ring-opened fragments. |

| Nucleophilic | 0.1 M Methoxide | 25°C | < 1.0 Hour | 4-Methoxy-5-(difluoromethyl)thiazol-2-amine (via S_NAr). |

Mitigation Strategies in Synthetic Applications

To preserve the integrity of 4-Chloro-5-(difluoromethyl)thiazol-2-amine during complex synthetic sequences or formulation, the following empirical guidelines must be adhered to:

-

Light Exclusion: Due to the risk of singlet oxygen [4+2] cycloaddition[4], all reactions and long-term storage must be conducted in amber-colored glassware or under strict dark conditions[3].

-

pH Control: The profound lability of the -CHF₂ group under basic conditions dictates that non-nucleophilic, mild bases (e.g., DIPEA, sterically hindered pyridines) should be used during cross-coupling or acylation reactions. Maintain the bulk pH between 6 and 8[3].

-

Inert Atmospheres: To prevent oxidative degradation of the electron-rich thiazole ring[6], reactions should be sparged with and maintained under an inert argon or nitrogen atmosphere, utilizing degassed solvents[3].

Sources

- 1. 4-Chloro-5-(difluoromethyl)thiazol-2-amine | Benchchem [benchchem.com]

- 2. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01441K [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 4175-72-8: 4-Chlorothiazole | CymitQuimica [cymitquimica.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Next-Generation Synthesis of 2-Aminothiazole Derivatives: A Technical Whitepaper on Green, High-Yield Methodologies

Executive Summary

The 2-aminothiazole scaffold is a privileged structural motif in medicinal chemistry, forming the core pharmacophore of numerous approved drugs and clinical candidates[1]. Due to its versatile biological activities—ranging from antimicrobial and anti-inflammatory to anticancer and antioxidant properties—there is a continuous demand for efficient synthetic routes[2]. Historically, the generation of these derivatives relied heavily on classical methodologies that, while effective, posed significant environmental and safety hazards. This technical guide explores the mechanistic evolution of 2-aminothiazole synthesis, detailing novel, green-chemistry-driven protocols that prioritize sustainability, rapid kinetics, and high yields.

Mechanistic Evolution: Overcoming Classical Limitations

The classical Hantzsch thiazole synthesis, first described in the 19th century, remains the most widely recognized method for constructing the 2-aminothiazole ring[3]. However, this traditional approach requires the direct handling of α-haloketones (e.g., α-bromo or α-iodo ketones).

The Causality of the Shift: Isolating α-haloketones is highly problematic because they are notoriously unstable, highly lachrymatory, and toxic[4]. To circumvent these hazards, modern synthetic chemistry has pivoted toward one-pot, multi-component reactions (MCRs). By utilizing in situ halogenation, researchers can bypass the isolation of toxic intermediates entirely, driving the reaction forward in a single, continuous operation[3].

Novel Route I: Iodine-Catalyzed One-Pot Synthesis

One of the most significant breakthroughs in 2-aminothiazole synthesis is the use of molecular iodine ( I2 ) as a catalyst and reactant in a one-pot system[5].

Mechanistic Causality

In this methodology, iodine facilitates the α-sulfenylation or α-halogenation of the starting methyl aryl ketone directly in the reaction vessel[5]. The transient α-iodoketone is immediately trapped by thiourea acting as an S-nucleophile. To drive the equilibrium toward the final aromatic product, molecular sieves are often employed to sequester the water molecules generated during the final intramolecular cyclization step[6].

Mechanism of I2-catalyzed one-pot 2-aminothiazole synthesis.

Step-by-Step Protocol: Molecular Sieve/I2 Catalysis

This protocol is designed as a self-validating system to ensure high purity and yield[6].

-

Pre-activation: In a 100 mL round-bottom flask, add the substituted acetophenone (5 mmol), molecular iodine (5 mmol), and 3 Å molecular sieves (10.0 g) in 50 mL of anhydrous ethanol[6].

-

In Situ Generation: Reflux the mixture for 1 hour. Causality: This step allows the controlled, in situ generation of the α-iodoketone. The molecular sieves prevent premature hydrolysis.

-

Condensation: Add thiourea (5 mmol) to the mixture and reflux for an additional 1 hour under a nitrogen atmosphere[6].

-

Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the ketone spot confirms the total consumption of the starting material and validates the transition to the workup phase.

-

Isolation: Cool the mixture to room temperature, filter out the molecular sieves, and remove the ethanol under reduced pressure to isolate the crude 2-aminothiazole derivative[6].

Novel Route II: Microwave-Assisted Green Synthesis

To further adhere to the principles of green chemistry, microwave-assisted synthesis has been heavily adopted.

Mechanistic Causality

Unlike conventional thermal heating, which relies on conduction and convection (often leading to thermal degradation of sensitive substrates), microwave irradiation provides uniform, rapid dielectric heating[7]. This localized energy transfer drastically accelerates the condensation kinetics between the ketone and thiourea, reducing reaction times from several hours to mere minutes[3].

Microwave-assisted experimental workflow with TLC validation.

Step-by-Step Protocol: Microwave Irradiation

-

Preparation: Combine the substituted ketone (0.01 M), thiourea (0.02 M), and catalytic iodine (0.01 M) in a dedicated microwave-safe reaction flask[7].

-

Irradiation: Subject the mixture to microwave irradiation at 170 W for a period of 5 to 15 minutes[3].

-

Self-Validation (Intermittent Monitoring): Pause the irradiation every 3 minutes to perform a TLC check. Causality: This prevents over-irradiation and thermal degradation of the newly formed thiazole ring.

-

Quenching: Once TLC confirms reaction completion, pour the cooled reaction mixture directly into an ice-cold water bath[3],[7]. Causality: The sudden drop in temperature combined with the high polarity of water forces the hydrophobic, aromatic 2-aminothiazole to crash out of solution, serving as a visual validation of product formation.

-

Purification: Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from absolute ethanol to yield the highly pure product[7].

Quantitative Comparative Analysis

The transition from classical methods to novel green routes yields measurable improvements in efficiency, safety, and environmental impact. The following table summarizes the quantitative advantages of modern methodologies[3],[6],[8].

| Synthesis Methodology | Catalyst / Solvent System | Average Reaction Time | Average Yield (%) | Environmental & Safety Impact |

| Classical Hantzsch | None / Ethanol | 4 – 8 hours | 60 – 75% | High (Requires handling of toxic, lachrymatory α-haloketones) |

| I2-Catalyzed One-Pot | I2 , Mol. Sieves / Ethanol | 1 – 2 hours | 85 – 92% | Low (In situ halogenation avoids hazardous intermediate isolation) |

| Microwave-Assisted | I2 / Solvent-free or EtOH | 5 – 15 mins | 88 – 95% | Very Low (Highly energy-efficient; rapid kinetics) |

| Ionic Liquid-Mediated | [Et3NH][HSO4] | 20 – 45 mins | 87 – 96% | Low (Utilizes recyclable, low-vapor-pressure green solvents) |

Conclusion

The synthesis of 2-aminothiazole derivatives has successfully transitioned from hazardous, multi-step classical procedures to highly efficient, green methodologies. By leveraging in situ halogenation via iodine catalysis and accelerating reaction kinetics through microwave irradiation or ionic liquids, researchers can now generate diverse 2-aminothiazole libraries rapidly and safely. These self-validating protocols not only ensure high scientific integrity and reproducibility but also align seamlessly with the modern pharmaceutical industry's demand for sustainable drug development.

References

-

[2] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Available at:[Link]

-

[1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC - NIH. Available at:[Link]

-

[5] Novel synthesis of 2‐Aminothiazoles via Fe(III)‐Iodine‐catalyzed Hantzsch‐type condensation. ResearchGate. Available at:[Link]

-

[7] In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. ResearchGate. Available at:[Link]

-

[6] A green tandem cyclization approach to substituted 2-aminothiazoles via molecular sieve/I2 catalysis: DFT, molecular dockings, and pharmacokinetic profiles. RSC Publishing. Available at:[Link]

-

[4] Eco-friendly water as a solvent for the synthesis of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

-

[8] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publishing. Available at:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. A green tandem cyclization approach to substituted 2-aminothiazoles via molecular sieve/I 2 catalysis: DFT, molecular dockings, and pharmacokinetic pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09930G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]

The Thiazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [A Senior Application Scientist]

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and presence in numerous FDA-approved drugs underscore its significance in the development of novel therapeutic agents.[1][4][5] This guide provides a comprehensive technical overview of the discovery of novel thiazole-based compounds, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) optimization. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Enduring Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole nucleus is a cornerstone of many biologically active compounds, including natural products like vitamin B1 (thiamine) and penicillins.[3][6][7] Its prevalence in clinically used drugs, such as the antibacterial sulfathiazole, the anti-inflammatory meloxicam, and the anticancer agent dasatinib, highlights its broad therapeutic relevance.[2][7] The unique electronic properties of the thiazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal pharmacophore for engaging with a wide range of biological targets.[5] Furthermore, the structural versatility of the thiazole ring allows for extensive functionalization at multiple positions, enabling the fine-tuning of a compound's physicochemical and pharmacological properties.[1]

The sustained interest in thiazole derivatives stems from their demonstrated efficacy across a vast spectrum of biological activities, including:

-

Antimicrobial and Antifungal: Thiazole-based compounds have shown significant activity against various bacterial and fungal strains, including multidrug-resistant pathogens.[6][8][9][10][11]

-

Anticancer: Numerous studies have reported the potent antiproliferative activity of thiazole derivatives against various cancer cell lines.[10][12][13]

-

Anti-inflammatory: The thiazole scaffold is a key component of several anti-inflammatory drugs.[8][14]

-

Antiviral: Thiazole-based compounds have been investigated as inhibitors of viral replication, including for SARS-CoV-2.[15]

-

Enzyme Inhibition: Thiazoles have been successfully employed as inhibitors for a variety of enzymes, including acetylcholinesterase and histone deacetylases (HDACs).[16][17]

Rational Design and Synthesis of Thiazole-Based Compounds

The discovery of novel thiazole-based drugs is a multi-faceted process that begins with rational design and is followed by robust synthetic strategies.

Strategic Design Principles

The design of new thiazole derivatives often employs several key strategies:

-

Molecular Hybridization: This approach involves combining the thiazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities. For instance, hybrid compounds incorporating thiazole and chalcone moieties have shown promising antitubercular and antiproliferative activities.[18]

-

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational tools can be used to design thiazole-based ligands that fit snugly into the active site. This approach was successfully used to develop potent SARS-CoV-2 main protease inhibitors.[15]

-

Bioisosteric Replacement: The thiazole ring can serve as a bioisostere for other aromatic or heterocyclic systems, allowing for the modulation of a compound's properties while maintaining its biological activity.

Foundational Synthetic Methodologies: The Hantzsch Thiazole Synthesis

One of the most fundamental and widely used methods for constructing the thiazole ring is the Hantzsch synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[19]

Experimental Protocol: A Generalized Hantzsch Thiazole Synthesis

-

Reactant Preparation: Dissolve the α-haloketone (1.0 eq) and the thioamide (1.1 eq) in a suitable solvent, such as ethanol or isopropanol.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized thiazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and isopropanol are commonly used as they are good solvents for the reactants and facilitate the reaction without interfering with it.

-

Stoichiometry: A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone.

-

Temperature: The reaction temperature is optimized based on the reactivity of the specific substrates. Some reactions proceed efficiently at room temperature, while others require heating to overcome the activation energy barrier.

Caption: The Hantzsch synthesis workflow.

Modern Synthetic Innovations

While the Hantzsch synthesis remains a workhorse, modern organic chemistry has introduced more efficient and versatile methods for thiazole synthesis:

-

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex thiazole derivatives in a single step from three or more starting materials.[2] This strategy is highly atom-economical and reduces waste generation.

-

Green Chemistry Approaches: To minimize the environmental impact of chemical synthesis, researchers are increasingly adopting green chemistry principles. This includes the use of microwave irradiation, ultrasound, and environmentally benign solvents and catalysts.[20][21]

-

Solid-Phase Synthesis: This technique allows for the high-throughput synthesis of thiazole libraries for screening purposes.[19]

Comprehensive Biological Evaluation

Once synthesized, novel thiazole compounds undergo a rigorous biological evaluation process to determine their therapeutic potential.

In Vitro Screening

The initial evaluation typically involves a battery of in vitro assays to assess the compound's activity against a specific biological target or in a particular disease model.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare a serial dilution of the thiazole compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Self-Validating System:

-

Positive Control: Include a well with a known antibiotic to ensure the assay is performing correctly.

-

Negative Control: Include a well with only the microorganism and broth to confirm its viability.

-

Sterility Control: Include a well with only broth to check for contamination.

Caption: A typical workflow for the discovery of novel thiazole compounds.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of lead compounds.[9] By systematically modifying the structure of the thiazole derivative and evaluating the impact on its biological activity, researchers can identify key structural features required for efficacy. For example, in the development of HDAC6 inhibitors, SAR studies revealed the importance of the aliphatic linker size and the electronic properties of the aryl cap group.[17]

Data Presentation: SAR of Hypothetical Thiazole-Based Kinase Inhibitors

| Compound ID | R¹ Substituent | R² Substituent | Kinase IC₅₀ (nM) |

| THZ-01 | H | H | 520 |

| THZ-02 | 4-F-Ph | H | 150 |

| THZ-03 | 4-MeO-Ph | H | 85 |

| THZ-04 | 4-MeO-Ph | Me | 25 |

| THZ-05 | 4-MeO-Ph | Et | 60 |

From this hypothetical data, we can infer that an electron-donating group (methoxy) at the R¹ position and a small alkyl group (methyl) at the R² position are favorable for kinase inhibition.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo testing in animal models of disease. These studies provide crucial information on the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology.[9]

Case Study: Thiazole-Based Inhibitors of SARS-CoV-2 Main Protease

The COVID-19 pandemic spurred intensive research into antiviral agents targeting SARS-CoV-2. A notable study focused on the development of thiazole-based inhibitors of the viral main protease (Mpro), a key enzyme for viral replication.[15]

-

Lead Identification: The researchers started with known inhibitors, Masitinib and MAC-5576, as lead compounds.

-

Rational Design: They designed a series of compounds featuring a pyridinyl ester for covalent binding to the catalytic cysteine (Cys145) of Mpro and a thiazole core to interact with the S2 subsite of the enzyme.[15]

-

SAR Analysis: Through systematic modifications, they identified that the pyridinyl ester was a critical pharmacophore and that the thiazole core provided superior inhibition compared to an oxazole core.[15]

-

Potent Inhibitor: This led to the identification of compound MC12, which demonstrated inhibitory activity comparable to the clinically used drug Nirmatrelvir.[15]

-

Mechanism of Action: Mass spectrometry and X-ray crystallography confirmed the reversible covalent binding of these compounds to the SARS-CoV-2 Mpro.[15]

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly valuable and versatile platform for the discovery of new drugs. Its broad spectrum of biological activities and amenability to chemical modification ensure its continued importance in medicinal chemistry.[1][2][6] Future research will likely focus on the development of more selective and potent thiazole derivatives through the application of advanced synthetic methodologies, computational drug design, and a deeper understanding of their interactions with biological targets. The exploration of novel thiazole-based compounds holds immense promise for addressing unmet medical needs across a wide range of diseases.

References

-

Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). Available at: [Link]

-

Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

-

Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (2026). Chemistry & Biodiversity. Available at: [Link]

-

Recent Advances in the Multicomponent Synthesis of Thiazoles. (2026). Emerging Horizons in Scientific Research. Available at: [Link]

-

Recent Advances in the Synthesis of Thiazole Ring: Mini Review. (2023). Mini-Reviews in Organic Chemistry. Available at: [Link]

-

Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. Available at: [Link]

-

Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules. Available at: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]

-

Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025). European Journal of Medicinal Chemistry. Available at: [Link]

-

Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. Available at: [Link]

-

Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. (2025). Organic & Biomolecular Chemistry. Available at: [Link]

-

Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. ResearchGate. Available at: [Link]

-

Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018). Letters in Drug Design & Discovery. Available at: [Link]

-

Synthesis and Functionalization of Thiazolo[c]isothiazoles. (2026). The Journal of Organic Chemistry. Available at: [Link]

-

Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

-

Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors. (2019). Bioorganic & Medicinal Chemistry. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules. Available at: [Link]

-

Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. (2019). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Pharmaceuticals. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Structure–activity relationship (SAR) of thiazole–chalcone hybrids and structures of most potent antitubercular and antiproliferative compounds. ResearchGate. Available at: [Link]

-

Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archiv der Pharmazie. Available at: [Link]

-

Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). Archiv der Pharmazie. Available at: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Chemical Natural Resources. Available at: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. stm2.bookpi.org [stm2.bookpi.org]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Application Notes & Protocols: 4-Chloro-5-(difluoromethyl)thiazol-2-amine as a Strategic Building Block for Novel Agrochemicals

Introduction & Strategic Importance

In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are of paramount importance. Among these, the 2-aminothiazole moiety is a privileged structure, serving as the backbone for a multitude of biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have cemented its role as a cornerstone in medicinal and agricultural chemistry.

This guide focuses on a highly functionalized and strategic building block: 4-Chloro-5-(difluoromethyl)thiazol-2-amine . The incorporation of a difluoromethyl (CF2H) group is a key design feature. Unlike the more common trifluoromethyl group, the CF2H moiety offers a nuanced modulation of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and bioavailability, often leading to enhanced biological activity.[1] The presence of both a chloro substituent at the 4-position and a primary amine at the 2-position provides two distinct and orthogonal reactive handles, making this molecule a versatile synthon for constructing complex molecular architectures.

Specifically, this building block has emerged as a critical intermediate in the synthesis of a new generation of pyrazole carboxamide fungicides, which are potent inhibitors of the succinate dehydrogenase (SDHI) enzyme, a crucial component of the fungal respiratory chain.[2] This guide provides a comprehensive overview of its synthesis, core reactivity, and detailed protocols for its application in the development of these high-value agrochemicals.

Physicochemical Properties & Safety Profile

A thorough understanding of a building block's properties and safe handling procedures is fundamental to its successful application in any synthetic workflow.

| Property | Value |

| IUPAC Name | 4-chloro-5-(difluoromethyl)thiazol-2-amine |

| Molecular Formula | C₄H₃ClF₂N₂S |

| Molecular Weight | 184.59 g/mol |

| Appearance | (Predicted) Off-white to light brown solid |

| Key Structural Features | 2-amino group, 4-chloro substituent, 5-difluoromethyl group |

Handling and Safety Precautions

As of this writing, a specific, publicly available Safety Data Sheet (SDS) for 4-Chloro-5-(difluoromethyl)thiazol-2-amine has not been published. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity, drawing analogies from structurally related compounds.

-

General Hazards : Similar chloro-thiazole derivatives are often classified as harmful if swallowed, and can cause skin and eye irritation. The compound should be treated as a potential irritant and sensitizer.

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Synthesis of the Building Block

The preparation of 4-Chloro-5-(difluoromethyl)thiazol-2-amine involves a targeted chlorination of its parent amine. This selective functionalization is key to activating the C4 position for subsequent reactions.

Protocol: Synthesis via Electrophilic Chlorination

This protocol is based on synthetic routes described in patent literature for the preparation of novel fungicides.

Reaction Scheme:

Caption: Synthesis of the title building block via chlorination.

Causality and Experimental Rationale: The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is strategic. NCS is an electrophilic chlorinating agent that is well-suited for activated aromatic and heterocyclic systems. The electron-donating nature of the 2-amino group activates the thiazole ring, directing the chlorination primarily to the C4 position. Acetonitrile is a common polar aprotic solvent for such reactions, effectively dissolving the reactants without participating in the reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-(difluoromethyl)thiazole (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Purification: The crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure 4-Chloro-5-(difluoromethyl)thiazol-2-amine.

Core Application: Synthesis of Fungicidal Pyrazole Carboxamides

The primary utility of this building block is its role in the synthesis of pyrazole-thiazole hybrid molecules. The 2-amino group serves as a potent nucleophile for amide bond formation with an activated pyrazole carboxylic acid.

Background: The Importance of SDHIs

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides that target Complex II of the mitochondrial respiratory chain, effectively shutting down energy production in pathogenic fungi. The pyrazole carboxamide scaffold is a well-established pharmacophore for potent SDHI activity. By coupling this with the uniquely functionalized thiazole moiety, novel fungicides with improved efficacy and spectrum can be developed.[2]

Protocol: Amide Coupling Reaction

This protocol outlines the two-step procedure involving the activation of the pyrazole carboxylic acid and subsequent coupling with the aminothiazole building block.

Caption: Workflow for the synthesis of pyrazole carboxamide fungicides.

Step 1: Activation of Pyrazole Carboxylic Acid

-

Setup: To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The completion of this step results in the formation of the pyrazole-4-carbonyl chloride intermediate. The solvent is typically removed under reduced pressure.

Step 2: Amide Coupling

-

Setup: Dissolve 4-Chloro-5-(difluoromethyl)thiazol-2-amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (TEA) (1.5 eq) in anhydrous DCM.

-

Addition: Cool the solution to 0 °C. Add a solution of the freshly prepared pyrazole-4-carbonyl chloride (from Step 1) in DCM dropwise to the aminothiazole solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-16 hours.

-

Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid is purified by column chromatography or recrystallization to yield the final pyrazole carboxamide product.

Data Presentation: Exemplary Final Products

The following table, with data derived from patent literature, showcases examples of final active ingredients synthesized using this building block, demonstrating its utility.

| Compound ID | Pyrazole Substituent (R) | Final Structure |

| A-1 | 3-(difluoromethyl)-1-methyl | N-(4-chloro-5-(difluoromethyl)thiazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| A-2 | 1,3-dimethyl-5-fluoro | N-(4-chloro-5-(difluoromethyl)thiazol-2-yl)-1,3-dimethyl-5-fluoro-1H-pyrazole-4-carboxamide |

Troubleshooting and Experimental Insights

-

Incomplete Chlorination (Synthesis of Building Block): If the starting aminothiazole is still present after 4 hours, an additional portion of NCS (0.1 eq) can be added. Ensure the solvent is completely anhydrous, as water can quench NCS.

-

Low Yield in Amide Coupling: The acid chloride intermediate is moisture-sensitive. Ensure it is used immediately after preparation or prepared in situ. The choice of base is also critical; sterically hindered bases can sometimes improve yields by minimizing side reactions. Alternative coupling reagents like HATU or EDC/HOBt can be employed if the acid chloride route is problematic.[3]

-

Purification Challenges: The final products are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective alternative to chromatography for achieving high purity.

-

Potential for N-acylation at Thiazole Ring: While acylation is expected at the exocyclic 2-amino group due to its higher nucleophilicity, over-acylation or reaction at the thiazole ring nitrogen is a potential side reaction under harsh conditions. Using controlled temperatures (starting at 0 °C) and avoiding a large excess of the acid chloride can mitigate this risk.

Conclusion

4-Chloro-5-(difluoromethyl)thiazol-2-amine is a purpose-built building block that masterfully combines several key structural features required for modern agrochemical synthesis. Its dual reactive sites and the presence of the bio-isosterically important difluoromethyl group make it an invaluable tool for researchers. The protocols outlined herein provide a robust framework for the synthesis and application of this synthon, enabling the efficient construction of novel pyrazole carboxamide fungicides. As the demand for more effective and environmentally safer crop protection solutions grows, the strategic application of such advanced intermediates will undoubtedly continue to drive innovation in the field.

References

-

Molport. (n.d.). 4-chloro-5-(difluoromethyl)-1,3-thiazole. Retrieved from [Link]

-

NextSDS. (n.d.). 4-CHLORO-5-(DIFLUOROMETHYL)-2-FLUOROTHIAZOLE — Chemical Substance Information. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(10), 65-71. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2016). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. IJPPS, 8(8), 249-253. Retrieved from [Link]

-

Jan, M., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 11, 1148788. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein J. Org. Chem., 19, 396-405. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. J. Agric. Food Chem., 71(30), 11387–11397. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. J. Agric. Food Chem. Retrieved from [Link]

- Google Patents. (2010). WO2010012793A1 - Fungicide aminothiazole derivatives.

-

Journal of Zhejiang University-SCIENCE B. (2018). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. J. Zhejiang Univ. Sci. B, 19(4), 261-273. Retrieved from [Link]

-

Journal of Chemical Reviews. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. J. Chem. Rev., 7(3), 224-239. Retrieved from [Link]

-

Molecules. (2012). Design, Synthesis, and Evaluation of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. Molecules, 17(10), 11563-11581. Retrieved from [Link]

- Google Patents. (1984). US4468517A - Synthesis of thiazoles.

Sources

Application Note: Fragment-Based High-Throughput Screening (HTS) and Assay Development Using 4-Chloro-5-(difluoromethyl)thiazol-2-amine

Target Audience: Researchers, Assay Scientists, and Medicinal Chemists in Drug Development. Focus: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, and Biochemical Assay Architecture.

Introduction & Scientific Rationale